Galanthamine Exhibits 3.3-Fold Greater Potency for Maximum Neuroprotection than Donepezil in Okadaic Acid-Induced Toxicity
In a direct comparative study of AChE inhibitors against okadaic acid-induced neurotoxicity in SH-SY5Y neuroblastoma cells, galanthamine achieved maximum neuroprotection at a concentration of 0.3 μM, whereas donepezil required a 3.3-fold higher concentration of 1.0 μM to achieve its maximum protective effect [1]. Both compounds exhibited a U-shaped dose-response curve, with protection diminishing at supramaximal concentrations. Rivastigmine required an even higher concentration of 3.0 μM (10-fold higher than galanthamine) for maximum protection [1].
| Evidence Dimension | Concentration for maximum neuroprotection against okadaic acid toxicity |
|---|---|
| Target Compound Data | 0.3 μM (maximum protection) |
| Comparator Or Baseline | Donepezil: 1.0 μM; Rivastigmine: 3.0 μM |
| Quantified Difference | 3.3-fold lower concentration vs donepezil; 10-fold lower vs rivastigmine |
| Conditions | SH-SY5Y human neuroblastoma cell line; okadaic acid-induced apoptosis model; U-shaped concentration-response curves observed |
Why This Matters
For researchers designing neuroprotection assays or screening libraries, galanthamine's 3.3-fold higher potency relative to donepezil translates to lower compound consumption and reduced likelihood of off-target effects at higher concentrations where protection is lost.
- [1] Arias E, Gallego-Sandín S, Villarroya M, García AG, López MG. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors. J Pharmacol Exp Ther. 2005;315(3):1346-1353. View Source
